
3-(3,3-dimethyl-2-oxo-1-azetanyl)-N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-dimethyl-2-oxo-1-azetanyl)-N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H17FN2O2S and its molecular weight is 332.39. The purity is usually 95%.
BenchChem offers high-quality 3-(3,3-dimethyl-2-oxo-1-azetanyl)-N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,3-dimethyl-2-oxo-1-azetanyl)-N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
The paper discusses a method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound closely related in structure to the query compound. The synthesis involves a practical pilot-scale method from methyl nitrite and 2-fluoro-4-bromoaniline, addressing the high cost and toxicity issues associated with previous methods. This approach could potentially be adapted for the synthesis of related compounds, including 3-(3,3-dimethyl-2-oxo-1-azetanyl)-N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide (Qiu, Gu, Zhang, & Xu, 2009).
Biomedical Applications
Amyloid Imaging in Alzheimer's Disease
This paper reviews the progress in developing amyloid imaging ligands used to measure amyloid in vivo in Alzheimer's disease patients' brains. The paper mentions several radioligands, which, like the query compound, contain complex molecular structures with potential applications in diagnostic imaging. It highlights the breakthroughs in understanding the pathophysiological mechanisms of amyloid deposits in the brain and how these techniques enable early detection of Alzheimer's disease (Nordberg, 2007).
Indolylarylsulfones in HIV Treatment
Indolylarylsulfones are discussed as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting the significant progress in the development of these compounds for AIDS treatment. The review focuses on structure-activity relationship studies to improve the profile of these compounds, emphasizing the importance of certain molecular modifications for enhancing therapeutic efficacy (Famiglini & Silvestri, 2018).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
This review discusses the importance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, emphasizing their self-assembly into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. BTAs' simple structure and wide accessibility, similar to the query compound, allow their utilization in various scientific applications, including nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Propiedades
IUPAC Name |
3-(3,3-dimethyl-2-oxoazetidin-1-yl)-N-(2-fluoro-5-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-10-4-5-11(18)12(8-10)19-15(21)14-13(6-7-23-14)20-9-17(2,3)16(20)22/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWZGHIVCUGTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=C(C=CS2)N3CC(C3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


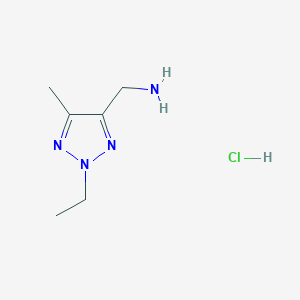
![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)
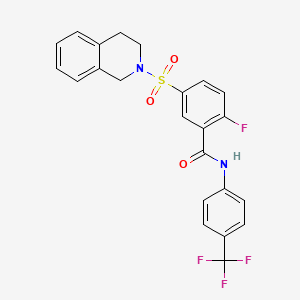
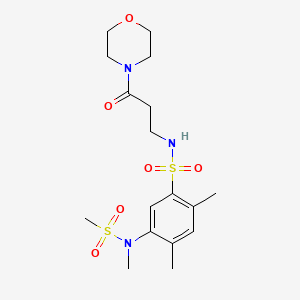

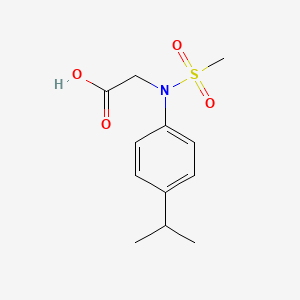

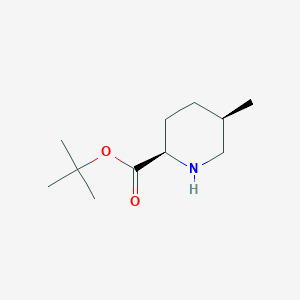

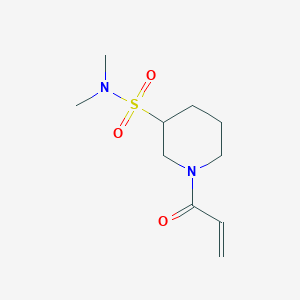
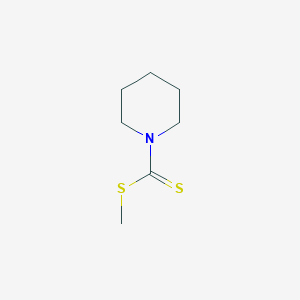
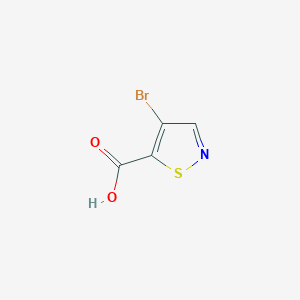
![N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2610404.png)